2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
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Overview
Description
2,6-Diazaspiro[45]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings share a single atom, and it includes functional groups such as carboxylic acid and trifluoroacetyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with different functional groups.
2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, phenylmethyl ester: Another spirocyclic compound with a phenylmethyl ester group
Uniqueness
The uniqueness of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester lies in its trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)19-9-7-14(10-19)6-4-5-8-20(14)11(21)15(16,17)18/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZZPCIJCYQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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